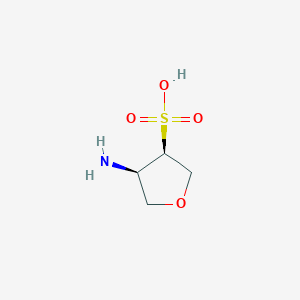
1-Bromo-3-(2-methoxyethoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-methoxyethoxy)-2-methylpropane is an organic compound with the molecular formula C7H15BrO2. It is a brominated ether, which means it contains both bromine and ether functional groups. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-methoxyethoxy)-2-methylpropane can be synthesized through several methods. One common method involves the reaction of 3-(2-methoxyethoxy)-2-methylpropanol with hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified using techniques such as distillation, chromatography, or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-methoxyethoxy)-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are used, often in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are ethers, alcohols, or amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes.
Oxidation: The major products are aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-3-(2-methoxyethoxy)-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs and as a building block for active pharmaceutical ingredients (APIs).
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Material Science: The compound is used in the development of new materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)-2-methylpropane involves its reactivity as a brominated ether. The bromine atom is highly reactive and can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The ether group provides stability and solubility, allowing the compound to be used in various solvents and reaction conditions.
Comparison with Similar Compounds
1-Bromo-3-(2-methoxyethoxy)-2-methylpropane can be compared with other brominated ethers, such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the methyl group on the propane chain. It is used in similar applications but may have different reactivity and solubility properties.
1-Bromo-3,6-dioxaheptane: This compound has a longer ether chain and is used in the synthesis of more complex organic molecules.
2-Bromoethyl methoxymethyl ether: This compound has a different ether structure and is used in different types of organic synthesis reactions.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions.
Properties
Molecular Formula |
C7H15BrO2 |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-bromo-3-(2-methoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H15BrO2/c1-7(5-8)6-10-4-3-9-2/h7H,3-6H2,1-2H3 |
InChI Key |
ZXLANBJMBKVYJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B13210552.png)
![1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13210558.png)
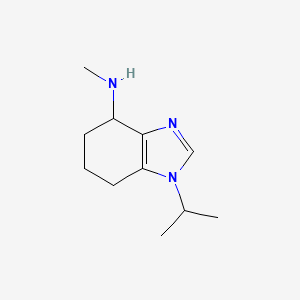
![1-(3-Bromophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13210561.png)
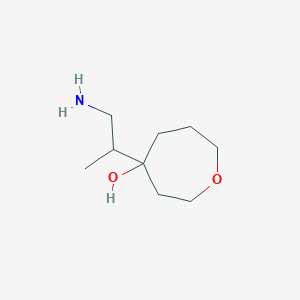


![5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13210574.png)
amine](/img/structure/B13210575.png)
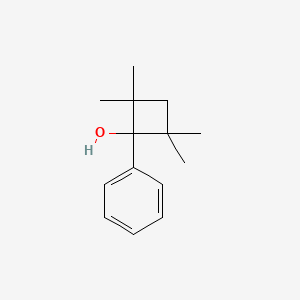
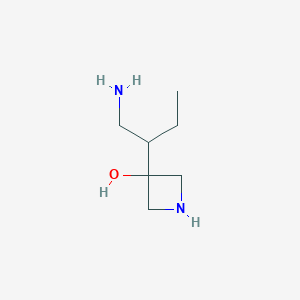
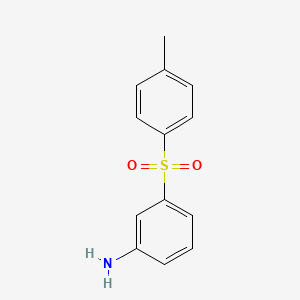
![Ethyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13210609.png)
